molecular formula C17H19FN2O3S B5187911 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide

Cat. No.: B5187911
M. Wt: 350.4 g/mol
InChI Key: CYTVVFLXDPWNPE-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylsulfamoyl group, a fluorine atom, and a phenylethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is sulfonated to introduce the dimethylsulfamoyl group.

    Fluorination: The fluorine atom is introduced via a halogen exchange reaction.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 2-phenylethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the benzamide core.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group and the fluorine atom can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylsulfamoyl)-2-chloro-N-(2-phenylethyl)benzamide
  • 5-(dimethylsulfamoyl)-2-bromo-N-(2-phenylethyl)benzamide
  • 5-(dimethylsulfamoyl)-2-iodo-N-(2-phenylethyl)benzamide

Uniqueness

The presence of the fluorine atom in 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-20(2)24(22,23)14-8-9-16(18)15(12-14)17(21)19-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTVVFLXDPWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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